Cas no 135201-50-2 ((S)-4-Hydroxy Propranolol Hydrobromide)
(S)-4-Hydroxy Propranolol Hydrobromide Chemical and Physical Properties
Names and Identifiers
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- (S)-4-Hydroxy Propranolol Hydrochloride Discontinued See H952533
- (-)-Hydroxypropranolol Hydrochloride
- (S)-4-HYDROXY PROPRANOLOL
- (S)-4-Hydroxy Propranolol Hydrochloride
- (S)-4-Hydroxy Propranolol Hydrochloride Discontinued See H952533
- (-)-4-Hydroxypropranolol Hydrochloride
- 4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol Hydrochloride
- CTK8E9722
- (S)-4-Hydroxy Propranolol Hydrobromide
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Computed Properties
- Exact Mass: 311.12900
Experimental Properties
- Melting Point: 156-158?C
- PSA: 50.72000
- LogP: 4.26770
(S)-4-Hydroxy Propranolol Hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H952533-5mg |
(S)-4-Hydroxy Propranolol Hydrobromide |
135201-50-2 | 5mg |
$ 230.00 | 2023-09-07 | ||
| TRC | H952533-50mg |
(S)-4-Hydroxy Propranolol Hydrobromide |
135201-50-2 | 50mg |
$ 1804.00 | 2023-09-07 |
(S)-4-Hydroxy Propranolol Hydrobromide Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on (S)-4-Hydroxy Propranolol Hydrobromide
Comprehensive Overview of (S)-4-Hydroxy Propranolol Hydrobromide (CAS No. 135201-50-2): Properties, Applications, and Research Insights
(S)-4-Hydroxy Propranolol Hydrobromide (CAS No. 135201-50-2) is a stereospecific derivative of the well-known beta-adrenergic receptor antagonist, propranolol. This compound has garnered significant attention in pharmaceutical research due to its unique chiral properties and potential therapeutic applications. As a hydrobromide salt, it offers enhanced solubility and stability compared to its free base counterpart, making it a valuable candidate for drug formulation and preclinical studies.
The (S)-enantiomer of 4-hydroxy propranolol is particularly noteworthy for its selective binding affinity to beta-adrenergic receptors, which plays a critical role in cardiovascular and neurological research. Recent studies have explored its metabolite activity, shedding light on its pharmacokinetics and pharmacodynamics. Researchers are increasingly focusing on its potential applications in hypertension management, migraine prophylaxis, and even anxiety disorders, aligning with current trends in personalized medicine.
In the context of drug development, (S)-4-Hydroxy Propranolol Hydrobromide is often compared to its parent compound, propranolol, which remains a first-line treatment for conditions like arrhythmias and essential tremors. However, the hydroxylated metabolite exhibits distinct ADME profiles (Absorption, Distribution, Metabolism, and Excretion), prompting investigations into its efficacy and safety. This aligns with the growing demand for metabolite-based therapeutics, a hot topic in pharmacogenomics and precision medicine.
From a synthetic chemistry perspective, the preparation of (S)-4-Hydroxy Propranolol Hydrobromide involves asymmetric synthesis or chiral resolution techniques, which are critical for ensuring enantiomeric purity. The compound’s crystalline structure and salt formation properties have been characterized using advanced analytical methods such as X-ray diffraction and HPLC-MS, addressing the pharmaceutical industry’s need for rigorous quality control.
Beyond its clinical potential, (S)-4-Hydroxy Propranolol Hydrobromide is also a subject of interest in molecular modeling and computational chemistry. Researchers leverage in silico simulations to predict its interactions with biological targets, a trend driven by the rise of AI-driven drug discovery. This approach not only accelerates R&D but also reduces costs, a key concern for biotech startups and pharmaceutical companies.
Environmental and regulatory aspects of (S)-4-Hydroxy Propranolol Hydrobromide are equally important. As a pharmaceutical intermediate, its handling and disposal must comply with green chemistry principles and REACH regulations. The compound’s biodegradability and ecotoxicology profiles are under scrutiny, reflecting the broader shift toward sustainable pharmaceuticals.
In summary, (S)-4-Hydroxy Propranolol Hydrobromide (CAS No. 135201-50-2) represents a multifaceted compound with applications spanning drug development, chiral chemistry, and computational biology. Its relevance to personalized medicine and sustainable practices ensures its continued prominence in scientific discourse. For researchers and industry professionals, understanding its properties and potential is essential for advancing next-generation therapeutics.
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